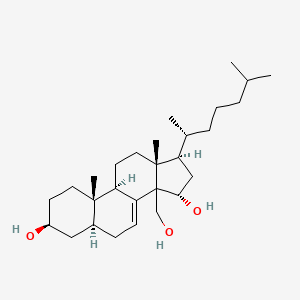

14-Hydroxymethylcholest-7-ene-3,15-diol

Description

14-Hydroxymethylcholest-7-ene-3,15-diol (CAS 75039-75-7) is a cholestane-derived sterol characterized by:

- A cholestane skeleton with a double bond at C7.

- Hydroxyl groups at C3 and C15.

- A hydroxymethyl substituent at C14 .

Properties

CAS No. |

75039-75-7 |

|---|---|

Molecular Formula |

C28H48O3 |

Molecular Weight |

432.7 g/mol |

IUPAC Name |

(3S,5S,9R,10S,13R,15S,17R)-14-(hydroxymethyl)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol |

InChI |

InChI=1S/C28H48O3/c1-18(2)7-6-8-19(3)24-16-25(31)28(17-29)23-10-9-20-15-21(30)11-13-26(20,4)22(23)12-14-27(24,28)5/h10,18-22,24-25,29-31H,6-9,11-17H2,1-5H3/t19-,20+,21+,22+,24-,25+,26+,27-,28?/m1/s1 |

InChI Key |

BLMNGVQLHSBJCS-YACOMCNQSA-N |

SMILES |

CC(C)CCCC(C)C1CC(C2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)CO)O |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1C[C@@H](C2([C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)CO)O |

Canonical SMILES |

CC(C)CCCC(C)C1CC(C2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)CO)O |

Synonyms |

14-hydroxymethylcholest-7-ene-3,15-diol 14alpha-hydroxymethyl-5 alpha-cholest-7-ene-3 beta,15 alpha-diol HMCD 7-ene |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in the Cholestane Family

The following analogs share the cholestane backbone but differ in substituents and stereochemistry:

Key Observations :

Functional Analogs in Terpenoid Families

Several terpenoids with diol groups exhibit pharmacological activities relevant for comparison:

Key Observations :

- Diol Positioning : While 14-Hydroxymethylcholest-7-ene-3,15-diol has C3/C15 diols , labdane and sesquiterpene analogs (e.g., C8/C15 or C9/C15 diols) show distinct bioactivities due to scaffold differences.

- Therapeutic Potential: Labdane diterpenes (e.g., sclareol) demonstrate cytotoxic effects, suggesting that diol-containing sterols like 14-Hydroxymethylcholest-7-ene-3,15-diol may warrant evaluation for similar activities.

Metabolic and Functional Insights

Metabolic Pathways (Cholestane Analogs)

Physicochemical Properties

- Hydrophilicity : The hydroxymethyl group increases water solubility compared to methyl-substituted analogs.

- LogP Estimates: Predicted to be lower than non-hydroxylated sterols, impacting membrane interaction and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.